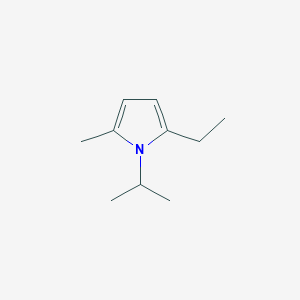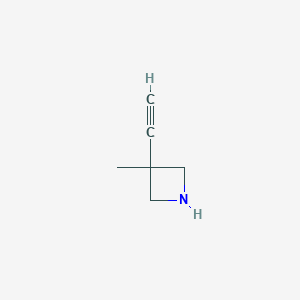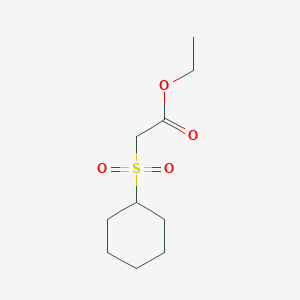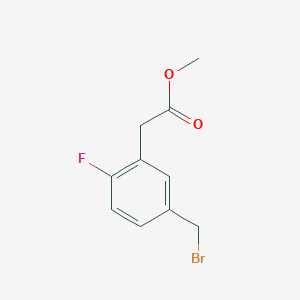
5-(4-Methylstyryl)-2-nitrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylstyryl)-2-nitrooxazole is an organic compound that belongs to the class of nitrooxazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with a 4-methylstyryl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylstyryl)-2-nitrooxazole typically involves the reaction of 4-methylstyrene with 2-nitrooxazole under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylstyrene and 2-nitrooxazole are reacted in the presence of a palladium catalyst, base, and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate industrial requirements, ensuring efficient production while maintaining the purity and quality of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylstyryl)-2-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group or the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Methylstyryl)-2-aminooxazole, while oxidation can produce different oxidation states of the nitro group.
Applications De Recherche Scientifique
5-(4-Methylstyryl)-2-nitrooxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-Methylstyryl)-2-nitrooxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2-nitrooxazole: Similar structure but with a phenyl group instead of a 4-methylstyryl group.
5-(4-Methylphenyl)-2-nitrooxazole: Similar structure but with a 4-methylphenyl group instead of a 4-methylstyryl group.
Uniqueness
5-(4-Methylstyryl)-2-nitrooxazole is unique due to the presence of the 4-methylstyryl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
5-[(E)-2-(4-methylphenyl)ethenyl]-2-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-8-13-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
Clé InChI |
XLPJLSPRSNIGNV-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C2=CN=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CN=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


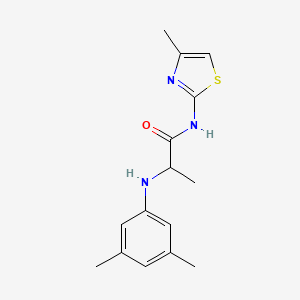
![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
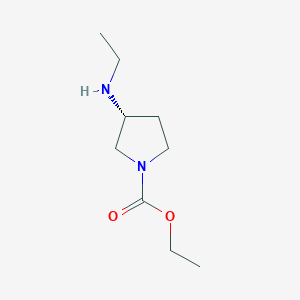
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
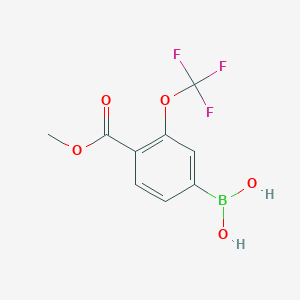
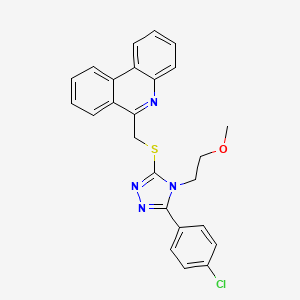
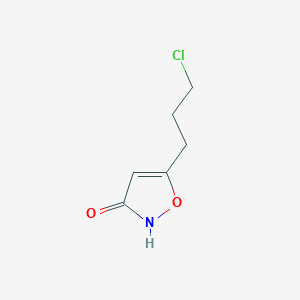
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
